molecular formula C15H9N B14743160 1-Azapyrene CAS No. 313-80-4

1-Azapyrene

Cat. No.: B14743160
CAS No.: 313-80-4
M. Wt: 203.24 g/mol
InChI Key: QHADMMAFBAZFTE-UHFFFAOYSA-N
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Description

1-Azapyrene, systematically named naphtho[2,1,8-def]quinoline (C₁₅H₉N, molecular weight: 203.24 g/mol), is a polycyclic aromatic nitrogen heterocycle (PANH) formed by substituting a carbon atom in pyrene with a nitrogen atom at the 1-position . It is synthesized via the Bischler-Napieralski cyclodehydration of amide intermediates using polyphosphoric acid as a catalyst, a method optimized for high yields in azapyrene derivatives . Structurally, it shares a fused aromatic framework with pyrene but exhibits distinct electronic properties due to nitrogen incorporation, influencing its photophysical and chemical behavior .

Properties

CAS No.

313-80-4

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

5-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene

InChI

InChI=1S/C15H9N/c1-2-10-4-5-12-8-9-16-13-7-6-11(3-1)14(10)15(12)13/h1-9H

InChI Key

QHADMMAFBAZFTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=NC=CC(=C43)C=C2

Origin of Product

United States

Chemical Reactions Analysis

Reaction Pathways and Derivatives

1-Azapyrene undergoes further transformations to generate complex derivatives:

  • Cyclization to Polycyclic Systems :

    • Reaction of 12-(o-chlorophenyl)benz[a]acridine with NaOH in benzo[h]quinoline yields 10-azadibenzo[a,l]pyrene , a condensed polycyclic system .

    • Substituted derivatives like benzo[j]phenanthra[9,10,1-mna]acridine are also accessible via similar cyclization strategies .

  • Functionalization :

    • Substituents (e.g., alkyl, aryl) can be introduced at positions 3, 4, and 5, enabling tunable electronic and photophysical properties .

Characterization Techniques

The structural and electronic properties of 1-azapyrenes are analyzed using:

  • UV-Vis and Fluorescence Spectroscopy :

    • Absorption maxima in the visible range (e.g., ~400 nm) and emission wavelengths in the blue-green region.

    • Quantum yields (Φ) up to 0.60, with long excited-state lifetimes .

  • Cyclic Voltammetry (CV) :

    • Reveals electrochemical stability and redox potentials, critical for applications in optoelectronics .

  • Density Functional Theory (DFT) Calculations :

    • Provides insights into HOMO/LUMO energy levels, guiding rational design of substituted derivatives .

Table 2: Photophysical Properties

PropertyTypical Range/ValueSource
Absorption Maxima (λₐₛₛ)~300–400 nm
Emission Maxima (λₑₘ)~450–550 nm (blue-green)
Quantum Yield (Φ)Up to 0.60
Excited-State LifetimeLong (ms range)

Electrochemical Behavior

Cyclic voltammetry data highlights the compound’s electron-deficient nature, with reduction potentials influenced by substituents. For example:

  • Electron-withdrawing groups (e.g., nitro) lower reduction potentials, enhancing stability in redox-active applications .

Table 3: Electrochemical Data

SubstituentReduction Potential (V vs SCE)Stability
H~–1.2 VModerate
NO₂ (para)~–0.8 VHigh

Comparison with Similar Compounds

Comparison with Similar Azapyrenes and PANHs

Spectroscopic Properties

1-Azapyrene, 2-azapyrene, and 4-azapyrene exhibit nearly identical fluorescence emission spectra in the 360–480 nm range, with vibronic peaks at 369, 376, 387, and 408 nm in solvents like butyl acetate (Table 1) . This similarity arises because nitrogen substitution minimally alters the π-electron system responsible for their n→π* transitions . However, protonation in acidic solvents (e.g., 2,2,2-trifluoroethanol) quenches the 369 nm peak in this compound, indicating partial protonation, whereas 4-azapyrene undergoes complete protonation under the same conditions .

Table 1. Key Fluorescence Emission Peaks of Azapyrenes in Butyl Acetate

Compound Emission Peaks (nm) Protonation Sensitivity
This compound 369, 376, 387, 408 Partial
2-Azapyrene Similar to 1-AzPy Partial
4-Azapyrene Similar to 1-AzPy Complete
Solvent Polarity and Acidity Effects

Unlike phenanthroisoquinoline derivatives, which show solvent polarity-dependent emission ratios, this compound’s I/III band intensity ratios remain constant across 13 solvents, rendering it unsuitable as a polarity probe . In chlorinated solvents (e.g., dichloromethane), this compound undergoes photochemical reactions, suggesting solvent-specific instability . By contrast, 4-azapyrene and 12-azabenzo[a]pyrene exhibit modest polarity sensitivity, with emission ratios decreasing in polar solvents .

Basicity and Protonation Dynamics

The basicity of azapyrenes varies significantly:

  • 4-Azapyrene is highly basic, fully protonated in trifluoroethanol, leading to a redshifted, structureless emission spectrum.
  • 1- and 2-Azapyrene are less basic, showing only partial protonation and retaining emission fine structure .

This difference enables the use of 4-azapyrene as a probe for solvent acidity, while this compound’s partial protonation allows dual emission states (neutral and protonated) for silanol surface characterization in chromatography .

Preparation Methods

Primary Synthesis Method: Palladium-Catalyzed Cross-Coupling Followed by Brønsted Acid-Mediated Cycloisomerization

The most established and modular route to 1-azapyrene involves a two-step sequence: palladium-catalyzed cross-coupling and Brønsted acid-promoted cycloisomerization . This methodology enables the synthesis of diverse substituted derivatives with high yields.

Reaction Overview

The process begins with the preparation of alkyne precursors via palladium-mediated cross-coupling reactions. These intermediates undergo subsequent acid-catalyzed cyclization to form the fused aromatic system. Key steps include:

  • Cross-coupling : Aryl halides react with terminal alkynes in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form diarylacetylene intermediates.
  • Cycloisomerization : Treatment with Brønsted acids (e.g., HCl) induces cyclization, closing the pyrene framework with a nitrogen atom at the 1-position.

Key Findings

  • Modularity : The method accommodates a wide range of substituents at the 2-, 3-, and 4-positions, enabling tailored electronic and steric properties.
  • Efficiency : Reactions proceed under mild conditions (e.g., room temperature for cross-coupling, moderate heating for cyclization), with yields exceeding 70% for most derivatives.
  • Structural Validation : Single-crystal X-ray diffraction confirms the planar, aromatic structure of this compound, with bond lengths consistent with conjugated systems.
Table 1: Representative Examples of this compound Derivatives
Substituent Position R Group Yield (%) References
2 Methyl 82
3 Chloro 78
4 Nitro 65
2,4-Di- Methoxy 85

Alternative Synthesis Strategies

While the palladium/Brønsted acid method dominates, emerging approaches aim to expand substrate scope and reduce catalyst dependency.

Peri-Annulation Reactions

Peri-annulation strategies leverage intramolecular cyclization to construct fused ring systems. This method has been applied to azapyrene derivatives, though its direct use for this compound remains limited. Key features include:

  • Starting Materials : Alkyne-arylamine precursors.
  • Catalysts : Transition metals (e.g., copper, rhodium).
  • Advantages : Avoids harsh acidic conditions.
  • Limitations : Lower regioselectivity compared to the primary method.

Direct C–H Functionalization

Recent advances in transition-metal catalysis enable direct C–H activation for constructing azapyrene frameworks. This approach bypasses pre-functionalized intermediates:

  • Mechanism : Coupling of aromatic amines with alkynes via C–H bond activation.
  • Catalysts : Palladium or ruthenium complexes.
  • Scope : Limited to electron-rich substrates.

Comparative Analysis of Methods

Table 2: Performance Metrics of this compound Synthesis Methods
Parameter Pd-Cross-Coupling/Cycloisomerization Peri-Annulation C–H Functionalization
Yield Range 65–85% 50–70% 40–60%
Substrate Scope Broad Moderate Narrow
Reaction Conditions Mild Moderate Mild
Catalyst Cost High (Pd) Moderate High (Ru/Pd)
Scalability High Moderate Low

Q & A

Basic Question: What are the established synthetic routes for 1-azapyrene, and how should purity be validated in novel synthesis protocols?

Methodological Answer:
Synthesis of this compound typically involves cyclization of pyrene derivatives with nitrogen-containing precursors under controlled thermal or catalytic conditions. For novel protocols, purity validation requires:

  • Chromatographic analysis (HPLC or GC-MS) to confirm absence of byproducts.
  • Spectroscopic characterization : Compare UV-Vis absorption peaks (e.g., λmax in dichloromethane at ~350 nm ) and NMR shifts with literature data.
  • Elemental analysis to verify C/H/N ratios (±0.3% tolerance).
  • Mass spectrometry for molecular ion confirmation (m/z = 199 for this compound).
    Reference synthetic procedures from primary literature to avoid replication errors .

Basic Question: How should researchers design experiments to measure this compound’s fluorescence quantum yield (ΦF)?

Methodological Answer:
Use a comparative method with a standard fluorophore (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54):

Prepare equimolar solutions of this compound and the standard in identical solvents.

Measure integrated fluorescence intensities (excited at λex = 340 nm) and absorbance (<0.05 AU to avoid inner-filter effects).

Calculate ΦF using:

ΦF,sample=ΦF,std×IsampleIstd×AstdAsample×nsample2nstd2\Phi_{F,sample} = \Phi_{F,std} \times \frac{I_{sample}}{I_{std}} \times \frac{A_{std}}{A_{sample}} \times \frac{n_{sample}^2}{n_{std}^2}

where II = fluorescence area, AA = absorbance, nn = refractive index.
Note : Solvent polarity significantly affects ΦF; dichloromethane induces photochemical degradation, requiring inert atmospheres for stability .

Advanced Question: How to resolve contradictions in this compound’s solvent-polarity-dependent fluorescence behavior?

Methodological Answer:
Contradictions arise when fluorescence intensity does not correlate linearly with solvent polarity parameters (e.g., ET(30)). To investigate:

Time-resolved fluorescence spectroscopy : Resolve excited-state lifetimes (τ) to identify competing decay pathways (e.g., τ shortening in chlorinated solvents suggests solvent-solute reactivity ).

Computational modeling : Perform TD-DFT calculations to map excited-state dipole moments and charge-transfer interactions.

Solvent parameterization : Test multiple polarity scales (ET(30), π*, Kamlet-Taft) to identify dominant interactions (dipole-dipole vs. H-bonding).

Control experiments : Exclude oxygen and moisture (via Schlenk techniques) to isolate solvent effects.
Contradictions may stem from unaccounted photochemical reactions, as observed in dichloromethane .

Advanced Question: What experimental strategies mitigate this compound’s photochemical instability in chlorinated solvents?

Methodological Answer:

Atmosphere control : Conduct experiments under argon/nitrogen to suppress radical-mediated degradation.

Solvent substitution : Replace dichloromethane with non-chlorinated analogs (e.g., ethyl acetate or THF) with matched polarity.

Additive stabilization : Introduce radical scavengers (e.g., TEMPO) at 1-5 mM concentrations.

Kinetic monitoring : Use time-dependent UV-Vis/fluorescence spectra to identify degradation thresholds (e.g., >30 min exposure in CH2Cl2 causes 40% intensity loss ).

Advanced Question: How to design a study probing this compound’s potential as a fluorescent probe despite its polarity-insensitive emission?

Methodological Answer:
Focus on alternative sensing mechanisms :

Aggregation-induced emission (AIE) : Test fluorescence in binary solvent systems (e.g., water-THF) to induce nanoaggregate formation.

pH-responsive modulation : Introduce protonatable groups (e.g., –NH2) via functionalization and measure ΦF across pH 2-13.

Metal-ion binding : Screen for fluorescence quenching/enhancement with d-block metals (Cu<sup>2+</sup>, Zn<sup>2+</sup>) using titration assays.
Validation : Pair fluorescence data with <sup>1</sup>H NMR or XPS to confirm analyte binding.

Advanced Question: What statistical approaches are recommended for reconciling conflicting datasets in this compound photophysical studies?

Methodological Answer:

Multivariate analysis : Apply PCA or PLS regression to identify latent variables (e.g., solvent viscosity, temperature) affecting fluorescence.

Error propagation analysis : Quantify uncertainties in ΦF measurements using Monte Carlo simulations.

Meta-analysis : Pool data from multiple studies (n ≥ 5) to compute weighted averages and confidence intervals.

Sensitivity testing : Vary instrumental parameters (slit widths, detector gain) to assess reproducibility limits .

Advanced Question: How to address gaps in understanding this compound’s electronic structure-fluorescence relationships?

Methodological Answer:

Single-crystal X-ray diffraction : Resolve molecular geometry and π-stacking interactions.

Transient absorption spectroscopy : Map triplet-state dynamics and intersystem crossing rates.

Electrochemical profiling : Measure redox potentials (CV/DPV) to correlate HOMO-LUMO gaps with emission spectra.

Theoretical benchmarking : Compare DFT-calculated vs. experimental excitation energies across solvents.

Foundational: What are the reporting standards for this compound research to ensure reproducibility?

Methodological Answer:

  • Data inclusion : Publish raw fluorescence spectra, solvent purity grades, and instrument calibration details.
  • Experimental replication : Follow Beilstein Journal guidelines: describe ≥3 independent syntheses, report average yields ±SD, and provide NMR/IR spectra for new compounds .
  • Code sharing : Deposit computational scripts (e.g., Gaussian input files) in repositories like Zenodo.
  • Ethical compliance : Disclose conflicts of interest and funding sources .

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